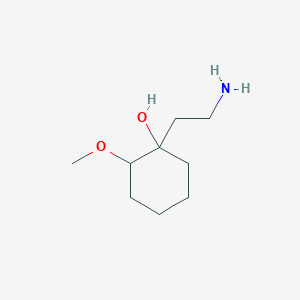
1-(2-Aminoethyl)-2-methoxycyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Aminoethyl)-2-methoxycyclohexan-1-ol is an organic compound with a unique structure that includes an aminoethyl group, a methoxy group, and a cyclohexanol backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-2-methoxycyclohexan-1-ol typically involves the reaction of 2-methoxycyclohexanone with ethylenediamine under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions: 1-(2-Aminoethyl)-2-methoxycyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
科学研究应用
1-(2-Aminoethyl)-2-methoxycyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Aminoethyl)-2-methoxycyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with various receptors and enzymes, potentially modulating their activity. The methoxy group may influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.
相似化合物的比较
1-(2-Aminoethyl)-2-methoxycyclohexane: Similar structure but lacks the hydroxyl group.
2-Methoxycyclohexanol: Lacks the aminoethyl group.
Cyclohexanol derivatives: Various derivatives with different substituents.
Uniqueness: 1-(2-Aminoethyl)-2-methoxycyclohexan-1-ol is unique due to the presence of both the aminoethyl and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
生物活性
Overview
1-(2-Aminoethyl)-2-methoxycyclohexan-1-ol, an organic compound with the molecular formula C9H19NO2 and a molecular weight of approximately 173.25 g/mol, is characterized by its unique structural features, including an aminoethyl side chain and a methoxy group attached to a cyclohexanol backbone. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C9H19NO2 |
| Molecular Weight | 173.25 g/mol |
| IUPAC Name | This compound |
| InChI Key | NYUFNXGRVZKBFW-UHFFFAOYSA-N |
| Canonical SMILES | COC1CCCCC1(CCN)O |
The compound's structure allows it to interact with various biological targets, which is crucial for its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The aminoethyl group is likely to engage in hydrogen bonding or ionic interactions with biological macromolecules, while the methoxy group may enhance the compound's lipophilicity, facilitating membrane permeability and bioavailability.
Pharmacological Potential
Research indicates that this compound may function as a ligand in various biochemical assays, suggesting its role in modulating enzyme activity or receptor binding. This modulation can lead to diverse biological responses, making it a candidate for further pharmacological studies.
Case Studies and Research Findings
- Enzyme Interaction Studies : Preliminary studies have indicated that this compound may inhibit certain enzymes involved in metabolic pathways, which could have implications for conditions such as diabetes and obesity .
- Neuroprotective Effects : A study explored the neuroprotective properties of similar compounds within the cyclohexanol class, suggesting that derivatives like this compound could mitigate neuronal damage in models of neurodegeneration .
- Therapeutic Applications : Ongoing research aims to evaluate the compound's efficacy as a precursor for drug development targeting various diseases, including metabolic disorders and neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To highlight the unique properties of this compound, a comparison with structurally similar compounds is provided below:
| Compound | Molecular Formula | Key Features |
|---|---|---|
| 1-(2-Aminoethyl)-3-methoxycyclohexan-1-ol | C9H19NO2 | Similar structure; potential for different biological activity due to methoxy position. |
| (1S,2S)-(+)-2-Methoxycyclohexanol | C10H20O2 | Lacks amino group; used as a chiral building block. |
| Cyclohexanol derivatives | Varies | Diverse substituents lead to varied biological activities. |
属性
分子式 |
C9H19NO2 |
|---|---|
分子量 |
173.25 g/mol |
IUPAC 名称 |
1-(2-aminoethyl)-2-methoxycyclohexan-1-ol |
InChI |
InChI=1S/C9H19NO2/c1-12-8-4-2-3-5-9(8,11)6-7-10/h8,11H,2-7,10H2,1H3 |
InChI 键 |
NYUFNXGRVZKBFW-UHFFFAOYSA-N |
规范 SMILES |
COC1CCCCC1(CCN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















